molecular formula C15H17ClN2OS B2822343 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946326-88-1

3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2822343
CAS No.: 946326-88-1
M. Wt: 308.82
InChI Key: IUUXLUZHMQGWQD-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H17ClN2OS and its molecular weight is 308.82. The purity is usually 95%.
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Biological Activity

The compound 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide , with the molecular formula C11H15ClN2OC_{11}H_{15}ClN_2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a chloro-substituted benzamide core linked to a dimethylamino group and a thiophene moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives can inhibit bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis. Inhibitors of FtsZ assembly have shown promising results against Gram-positive bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM) against S. aureusMIC (µM) against E. coliMechanism of Action
3-Chloro derivative2549FtsZ inhibition
N22549GTPase inhibition
N35076FtsZ assembly interference

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anticancer activity. Research has highlighted the importance of structural modifications in enhancing potency against cancer cell lines. For example, derivatives with specific substitutions have been shown to inhibit growth in tumorigenic cell lines while sparing non-tumorigenic cells .

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µM) against Cancer CellsSelectivity Index (SI)
Azumamide C14>200
Azumamide E67>200

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell division and proliferation, such as FtsZ and histone deacetylases (HDACs). The selectivity for different HDAC isoforms can lead to varied biological effects, including anti-inflammatory and anticancer activities .
  • Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors or other membrane-bound proteins, which could influence signaling pathways involved in cell survival and apoptosis.

Study on Antibacterial Efficacy

A study published in MDPI evaluated various compounds for their antibacterial efficacy against resistant strains. It was found that derivatives similar to our compound significantly inhibited the growth of MRSA, demonstrating a potential clinical application for treating resistant infections .

Investigation into Anticancer Effects

In another investigation focusing on thalidomide derivatives, compounds structurally related to this compound displayed selective cytotoxicity towards cancer cells at low concentrations, indicating a promising avenue for further research into its anticancer properties .

Properties

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-18(2)14(12-6-7-20-10-12)9-17-15(19)11-4-3-5-13(16)8-11/h3-8,10,14H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUXLUZHMQGWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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